2-(3,4-Dimethylphenyl)pyrrolidine
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Overview
Description
2-(3,4-Dimethylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a 3,4-dimethylphenyl group. Pyrrolidines are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with pyrrolidine in the presence of a reducing agent. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding imine intermediate. This method is favored for its scalability and cost-effectiveness. The reaction is typically carried out in the presence of a palladium catalyst under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-(3,4-Dimethylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the 3,4-dimethylphenyl group.
3-(2,4-Dimethylphenyl)pyrrolidine: A structural isomer with different substitution patterns on the aromatic ring.
Pyrrolidine-2-one: A related compound with a carbonyl group at the 2-position.
Uniqueness
2-(3,4-Dimethylphenyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEGZHRBGMAQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405845 |
Source
|
Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-12-6 |
Source
|
Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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